3-Methyl-2-nitro-4,5-diphenylthiophene
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Overview
Description
3-Methyl-2-nitro-4,5-diphenylthiophene is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-Methyl-2-nitro-4,5-diphenylthiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Industrial production methods often utilize similar condensation reactions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Methyl-2-nitro-4,5-diphenylthiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, and various reducing agents for the reduction of the nitro group . Major products formed from these reactions include thiophene oxides, dioxides, and aminothiophene derivatives .
Scientific Research Applications
3-Methyl-2-nitro-4,5-diphenylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitro-4,5-diphenylthiophene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfur atom in the thiophene ring also plays a crucial role in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
3-Methyl-2-nitro-4,5-diphenylthiophene can be compared with other thiophene derivatives such as:
2-Substituted thiophenes: These compounds have similar biological activities but differ in their substitution patterns and reactivity.
Thiophene 1,1-dioxides: These compounds are more reactive and thermally labile compared to their parent thiophenes.
Aminothiophenes: These derivatives are formed by the reduction of nitrothiophenes and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H13NO2S |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-methyl-2-nitro-4,5-diphenylthiophene |
InChI |
InChI=1S/C17H13NO2S/c1-12-15(13-8-4-2-5-9-13)16(21-17(12)18(19)20)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
BNVAUSXYLJXRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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